4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-(thiomorpholine-4-carbonyl)morpholine
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Overview
Description
4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of 4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-(thiomorpholine-4-carbonyl)morpholine typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide . The morpholine and thiomorpholine moieties are then introduced through subsequent reactions, often involving acylation or alkylation reactions under controlled conditions . Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.
Chemical Reactions Analysis
4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-(thiomorpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield corresponding carboxylic acids and amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-(thiomorpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound has been shown to induce apoptosis by activating caspase pathways and inhibiting cell proliferation . The thiadiazole ring is believed to play a crucial role in these interactions, forming hydrogen bonds and other interactions with target proteins .
Comparison with Similar Compounds
4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-(thiomorpholine-4-carbonyl)morpholine can be compared with other thiadiazole derivatives, such as:
5-Phenyl-1,3,4-thiadiazol-2-amine: Known for its antimicrobial properties.
2-Amino-1,3,4-thiadiazole: Studied for its anticancer potential.
1,3,4-Thiadiazol-2-amine derivatives: These compounds have shown various biological activities, including anti-inflammatory and antiviral effects.
The uniqueness of this compound lies in its specific structure, which combines the thiadiazole ring with morpholine and thiomorpholine moieties, potentially enhancing its pharmacological properties.
Properties
IUPAC Name |
[4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]morpholin-2-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3S2/c1-19-9-11-14-13(22-15-11)17-2-5-20-10(8-17)12(18)16-3-6-21-7-4-16/h10H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEYZJLGSGDBHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NSC(=N1)N2CCOC(C2)C(=O)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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